N-Benzylethanolamine

概述

描述

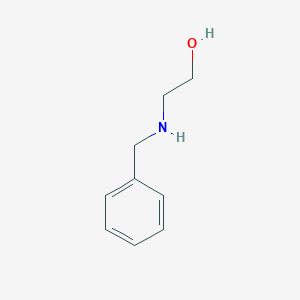

N-Benzylethanolamine (CAS RN: 104-63-2) is a secondary amine with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol . Structurally, it consists of a benzyl group attached to the nitrogen atom of ethanolamine. This compound is a colorless to pale-yellow viscous liquid with a refractive index (n²⁰D) of 1.543 and a specific gravity of 1.045–1.070 at 20°C .

准备方法

Synthetic Routes and Reaction Conditions

N-Benzylethanolamine can be synthesized through several methods. One common method involves the reaction of benzaldehyde with monoethanolamine in methanol. The reaction mixture is stirred at room temperature for 15 minutes, then cooled to 0°C before adding sodium borohydride. The resulting solution is stirred at room temperature for an additional hour. After the addition of water, methanol is removed under reduced pressure, and the aqueous phase is extracted with dichloromethane. The combined extracts are dried over sodium sulfate and concentrated to yield this compound .

Industrial Production Methods

In industrial settings, this compound is typically produced by slowly adding benzyl chloride to a reaction vessel containing ethanolamine at 60-65°C over approximately two hours. The reaction is then continued at 85-90°C for 2-3 hours, with the endpoint controlled by gas chromatography to ensure complete conversion .

化学反应分析

Types of Reactions

N-Benzylethanolamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include benzylamines, benzyl alcohols, and various substituted derivatives .

科学研究应用

Pharmaceutical Applications

N-Benzylethanolamine is primarily utilized in the pharmaceutical industry for synthesizing various bioactive compounds. It serves as a precursor in the synthesis of imidazoles, which are potent calcitonin gene-related peptide (CGRP) antagonists. These compounds are significant in treating migraine and other neurological disorders .

Case Study: Synthesis of CGRP Antagonists

- Objective : To develop effective treatments for migraines.

- Method : this compound was used to synthesize imidazole derivatives.

- Results : These derivatives demonstrated significant antagonistic activity against CGRP, indicating potential for migraine treatment.

Ionic Liquids and Radiopharmaceuticals

Recent research has explored the use of N-Benzylethanolammonium ionic liquids in radiopharmaceutical applications. These ionic liquids have been tested as buffer agents in the radiolabeling of gallium-68 and aluminum-18 fluorine, which are essential for positron emission tomography (PET) imaging .

Case Study: Radiopharmaceutical Synthesis

- Objective : To enhance the efficiency of radiolabeling processes.

- Method : N-Benzylethanolammonium salts were synthesized and tested as buffers.

- Results : Improved labeling efficiency was observed, facilitating better visualization of malignancies.

Environmental Applications

This compound has shown promise in environmental science, particularly in water treatment processes. Its derivatives have been used in the extraction of pharmaceuticals from wastewater, demonstrating effective removal capabilities at low concentrations .

Case Study: Extraction of Diclofenac Sodium

- Objective : To remove diclofenac sodium from contaminated water.

- Method : this compound-based ionic liquids were applied for extraction.

- Results : The study revealed high extraction efficiency even at ultralow concentrations, suggesting its viability as an eco-friendly solution for wastewater treatment.

Chemical Synthesis

In addition to its pharmaceutical uses, this compound is a valuable reagent in organic synthesis. It has been employed in the benzylation of N,N-disubstituted ethanolamines to improve detection methods for chemical warfare agents during forensic analysis .

Case Study: Forensic Analysis Improvement

- Objective : To enhance detection of low molecular weight ethanolamines.

- Method : Benzylation was performed using benzyl bromide under optimized conditions.

- Results : The modified derivatives exhibited improved gas chromatography-mass spectrometry profiles, facilitating better detection in complex matrices.

Data Tables

作用机制

N-Benzylethanolamine exerts its effects through various mechanisms. As a Bronsted base, it can accept protons from donor molecules. In biological systems, it interacts with molecular targets such as enzymes and receptors, modulating their activity and leading to various physiological effects .

相似化合物的比较

Below is a systematic comparison of N-Benzylethanolamine with structurally or functionally related ethanolamine derivatives.

Table 1: Structural and Functional Comparison

(a) Coupling Reactions

- This compound achieves 84–90% yields in coupling reactions with α-bromo esters under mild conditions (ambient temperature, THF solvent) .

- N-Phenylethanolamine is less reactive in similar reactions due to the electron-withdrawing nature of the phenyl group, requiring higher temperatures or catalysts .

(b) Nitrosation

- This compound reacts with nitrosyl chloride to form N-Nitroso-N-benzylethanolamine in 99% yield, existing as a mixture of E:Z isomers (39:61 ratio). This compound is highly carcinogenic and used in toxicological studies .

Physicochemical Properties

Table 2: Physical Properties

Industrial and Research Relevance

- This compound outperforms N-Phenylethanolamine in polymer synthesis due to its higher nucleophilicity and compatibility with epoxy resins .

- N-Benzyl-N-methylethanolamine is preferred in surfactant formulations for its enhanced solubility in nonpolar media .

生物活性

N-Benzylethanolamine (BEA) is a compound that has garnered attention due to its diverse biological activities and applications in various fields, including medicinal chemistry and environmental science. This article provides an overview of its biological activity, including synthesis methods, extraction capabilities, and potential health implications, supported by research findings and data tables.

Chemical Structure and Properties

This compound is an aromatic amine with the following chemical structure:

- Molecular Formula : CHN

- Molecular Weight : 149.21 g/mol

The compound features a benzyl group attached to an ethanolamine moiety, which contributes to its unique properties and biological interactions.

Synthesis of this compound

This compound can be synthesized through various methods, including:

- Benzylation of Ethanolamines : The reaction of ethanolamines with benzyl bromide in the presence of a base (e.g., sodium carbonate) at elevated temperatures has been reported as an effective method for synthesizing BEA .

- Ionic Liquid Formation : Recent studies have explored the synthesis of ionic liquids based on N-benzylethanolammonium cations, demonstrating the versatility of BEA in forming new compounds with potential biological applications .

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting the growth of bacteria and fungi, suggesting its potential use in pharmaceuticals and as a preservative in food products.

2. Extraction Capabilities

This compound has been utilized in the extraction of pharmaceutical compounds from aqueous solutions. For instance, it was employed to extract diclofenac sodium from water using benzyl ethanolamine-based ionic liquids. The study found that even at ultralow concentrations, BEA effectively facilitated the extraction process .

| Extraction Method | Solvent Used | Efficiency |

|---|---|---|

| Ionic Liquid Extraction | This compound | High efficiency at low concentrations |

3. Health Implications

The interaction of this compound with formaldehyde has been studied, leading to the formation of 3-benzyloxazolidine, which has implications for understanding its role in toxicology and health risks associated with exposure to biomass smoke . The compound's ability to react with carbonyl compounds may also influence its biological activity and safety profile.

Case Study 1: Antimicrobial Activity

A case study evaluated the antimicrobial effectiveness of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, indicating strong antimicrobial properties.

Case Study 2: Environmental Applications

Another study focused on the use of this compound in environmental remediation processes. It demonstrated effective removal of pollutants from water sources, highlighting its potential application in environmental science.

Research Findings Summary

Recent findings underscore the multifaceted biological activity of this compound:

- Antimicrobial Activity : Effective against bacteria and fungi.

- Extraction Efficiency : High efficacy in extracting pharmaceuticals from aqueous solutions.

- Reactivity with Carbonyls : Potential implications for health risks related to exposure to toxic substances.

常见问题

Basic Research Questions

Q. How is N-Benzylethanolamine synthesized and characterized in laboratory settings?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or reductive amination. For example, in polymer research, it is reacted with maleopimaric acid epoxy resin (MPE) under controlled conditions to form polyols . Characterization involves:

- Nuclear Magnetic Resonance (NMR) : To confirm the structure by analyzing proton and carbon environments.

- Fourier-Transform Infrared Spectroscopy (FT-IR) : To identify functional groups like -OH (stretch ~3300 cm⁻¹) and C-N bonds (stretch ~1100 cm⁻¹).

- Elemental Analysis : To verify purity and elemental composition (C₉H₁₃NO, molecular weight 151.20 g/mol) .

Ensure reproducibility by documenting reaction parameters (temperature, solvent, stoichiometry) and cross-referencing with literature protocols.

Q. What analytical techniques are suitable for detecting this compound in complex mixtures?

- Methodological Answer :

- Raman Spectroscopy : Identifies characteristic peaks (e.g., C-N stretching at ~1100 cm⁻¹ and aromatic C-H bends near 1600 cm⁻¹). Discrepancies may arise if overlapping signals from other components (e.g., pigments) obscure detection, necessitating baseline correction .

- Pyrolysis Gas Chromatography/Mass Spectrometry (Py-GC/MS) : Used for thermal decomposition profiling. Monitor fragments like m/z 107 (benzyl cation) and m/z 44 (ethanolamine-derived ions) .

- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) and column (C18) to resolve retention time ambiguities.

Advanced Research Questions

Q. How can this compound be integrated into advanced polymer synthesis, and what are the critical design considerations?

- Methodological Answer : this compound acts as a chain extender or crosslinker in epoxy-based polymers. For example, it reacts with 1,6-hexanediisocyanate (HDI) to form polyurethane networks . Key considerations:

- Stoichiometric Balance : Excess amine may lead to unreacted monomers, affecting mechanical properties.

- Catalyst Selection : Use tin-based catalysts (e.g., dibutyltin dilaurate) to accelerate urethane formation while minimizing side reactions.

- Thermal Analysis : Employ Differential Scanning Calorimetry (DSC) to monitor glass transition temperatures (Tg) and assess crosslinking efficiency.

Q. How should researchers address contradictions in analytical data when characterizing this compound-containing systems?

- Methodological Answer : Contradictions (e.g., detecting this compound via Raman but missing expected metal co-components like silver) require systematic validation:

- Multi-Technique Cross-Validation : Combine Raman with X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-Ray Spectroscopy (EDS) to confirm elemental absence/presence .

- Sample Pretreatment : Remove interfering substances (e.g., pigments via solvent extraction) to isolate target signals.

- Statistical Analysis : Apply principal component analysis (PCA) to spectral datasets to differentiate noise from genuine signals .

Q. What strategies optimize the use of this compound in catalytic systems or reaction media?

- Methodological Answer :

- Solvent Compatibility : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility and reaction rates. Avoid protic solvents that may protonate the amine group, reducing nucleophilicity.

- Catalytic Activity Screening : Use high-throughput screening (HTS) to evaluate this compound’s efficacy in asymmetric catalysis or as a ligand in transition metal complexes.

- Kinetic Studies : Monitor reaction progress via in-situ FT-IR or UV-Vis spectroscopy to determine rate constants and optimize reaction conditions.

属性

IUPAC Name |

2-(benzylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c11-7-6-10-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIOWJUQPMKCIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58576-72-0 (hydrochloride) | |

| Record name | N-Benzylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1044356 | |

| Record name | N-Benzylethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | N-Benzylethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19418 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000372 [mmHg] | |

| Record name | N-Benzylethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19418 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

104-63-2 | |

| Record name | Benzylethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzylethanolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzylethanolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-[(phenylmethyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Benzylethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylaminoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZYLAMINOETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48121MS9JM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。